Methyl 4-(1H-imidazol-1-yl)butanoate is a synthetic organic compound classified under imidazole derivatives. It features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a butanoate moiety, which contributes to its chemical properties and potential uses.
This compound can be sourced from various chemical suppliers and is often utilized in research settings due to its unique structural features. It is available for purchase through platforms like Sigma-Aldrich, which provides detailed specifications including its empirical formula and molecular weight .
Methyl 4-(1H-imidazol-1-yl)butanoate falls under the category of imidazole derivatives, which are recognized for their importance in pharmaceuticals and agrochemicals. These compounds are often involved in the synthesis of biologically active molecules.
The synthesis of methyl 4-(1H-imidazol-1-yl)butanoate can be achieved through several methods, primarily involving the reaction of imidazole with butanoic acid derivatives.
Technical Details:
Optimizing reaction conditions such as temperature, solvent, and catalysts can enhance yield and purity.
Methyl 4-(1H-imidazol-1-yl)butanoate has a molecular formula of and a molecular weight of approximately . The structure contains:
Data:
Methyl 4-(1H-imidazol-1-yl)butanoate can participate in various chemical reactions:
Types of Reactions:
Common Reagents:
The mechanism by which methyl 4-(1H-imidazol-1-yl)butanoate exerts its effects is primarily related to its interaction with biological systems through the imidazole moiety. Imidazole derivatives often act as enzyme inhibitors or modulators due to their ability to coordinate with metal ions or interact with amino acid residues in proteins.
Data:
Research indicates that compounds containing imidazole rings can influence various biological pathways, including those involved in enzyme activity modulation and receptor binding.
Relevant Data:
The compound exhibits moderate stability under standard laboratory conditions but should be handled with care due to potential irritant properties.
Methyl 4-(1H-imidazol-1-yl)butanoate has several scientific uses:
Methyl 4-(1H-imidazol-1-yl)butanoate belongs to a class of N-alkylated imidazole esters, typically synthesized through nucleophilic substitution or metal-catalyzed coupling. The core strategy involves reacting imidazole with methyl 4-bromobutanoate or methyl 4-chlorobutanoate under basic conditions. A scalable patent methodology (US7807837B2) details the alkylation of imidazole with α-halocarboxylates using potassium carbonate in acetonitrile at 80°C, achieving yields exceeding 85% [1]. This approach benefits from operational simplicity and compatibility with diverse imidazole N-substituents.
Alternative routes include DeBus-Radziszewski reactions adapted for ester-functionalized imidazoles, where a 1,2-dicarbonyl compound, aldehyde, and ammonium acetate condense with methyl 4-aminobutanoate derivatives. Microwave-assisted solventless protocols further enhance efficiency, reducing reaction times from hours to minutes [9]. For regioselective synthesis, transition-metal catalysis is employed. Copper(I) complexes facilitate the coupling of imidazole with unsaturated esters via C–H activation, though this method requires stringent anhydrous conditions [9].
Table 1: Synthetic Methods for Imidazole-Alkyl Ester Derivatives
Method | Conditions | Yield | Key Advantages |
---|---|---|---|
Nucleophilic Alkylation | K₂CO₃, CH₃CN, 80°C, 6h | 85–90% | Scalable, cost-effective |
DeBus-Radziszewski | NH₄OAc, MW, solventless, 100°C, 15min | 75–80% | No pre-functionalization required |
Cu-Catalyzed Coupling | CuI, phenanthroline, DMF, 120°C | 70–75% | Regioselective C–H functionalization |
Catalysis is pivotal for enhancing the efficiency of N-alkylation and ring-forming reactions. Heterogeneous catalysts like hydrotalcite-supported [Cu(binap)I] enable dehydrogenative cyclization between diaminobenzenes and alcohols, yielding benzimidazole esters under mild conditions (90°C, water solvent) [2]. This system is recyclable for ≥5 cycles without significant activity loss, aligning with sustainable chemistry principles.
For direct imidazole-ester coupling, Lewis acid catalysts (e.g., ZnCl₂) promote [3+2] cycloadditions between benzimidates and 2H-azirines, accommodating electron-withdrawing groups (F, NO₂) with 82–87% yields [2] [9]. Similarly, ruthenium(II) pincer complexes catalyze oxidative condensations of diamines and primary alcohols, releasing H₂ as the sole byproduct. This method achieves >95% yield for 2-substituted imidazoles but requires high temperatures (165°C) [2].
Electrochemical techniques are emerging as metal-free alternatives. Anodic desulfurization of 2-mercaptoimidazoles in undivided cells delivers alkyl ester-functionalized imidazoles in multigram quantities, leveraging bromide-mediated oxidation [9].
Solvent-free and ionic liquid (IL)-based syntheses minimize environmental impact while improving efficiency. Microwave irradiation facilitates solventless DeBus-Radziszewski reactions, compressing 12-hour condensations into 15-minute procedures with 15% higher yields [6] [9]. Ternary deep eutectic solvents (DESs) represent a breakthrough for multicomponent reactions. A DES comprising dimethyl urea, SnCl₂, and HCl acts as both solvent and catalyst, enabling one-pot imidazole synthesis at 60°C (45 minutes, 93% yield). This DES is recyclable 5× without yield degradation [7].
Table 2: Green Synthesis Techniques for Imidazole Derivatives
Strategy | Reaction System | Temperature/Time | Yield | Environmental Metrics |
---|---|---|---|---|
Solvent-Free Microwave | Benzil, aldehyde, NH₄OAc | 100°C, 15min | 90% | E-factor: 0.2 |
Ternary DES (DMU:SnCl₂:HCl) | Benzil, benzaldehyde, NH₄OAc | 60°C, 45min | 93% | Reusable 5×; waste reduction 85% |
Urea-ZnCl₂ Eutectic | Dicarbonyl, aldehyde, NH₄OAc | 80°C, 1h | 88% | Catalyst-free; recyclable |
Ionic liquids like choline chloride-urea eutectics enable catalyst-free imidazole cyclization at room temperature, while recoverable ILs (e.g., [BMIM]BF₄) facilitate alkylations with negligible leaching [6] [7].
Structural diversification enhances bioactivity by merging imidazole-ester pharmacophores with privileged scaffolds. Chalcone-imidazole hybrids are synthesized via Claisen-Schmidt condensation: an aldehyde-functionalized imidazole ester reacts with acetylated chalcones under basic catalysis (NaOH/ethanol). ZnO nanoparticles boost yields to 98.6% by enhancing enolate formation [8]. These hybrids demonstrate potent antiproliferative activity, with IC₅₀ values of 1.52–2.54 μM against gastric cancer cells (MGC-803) [4].
Table 3: Bioactive Hybrids Derived from Imidazole-Ester Scaffolds
Hybrid Type | Synthetic Route | Key Bioactivity |
---|---|---|
Chalcone-Imidazole | Claisen-Schmidt condensation, ZnO NPs | Antiproliferative (IC₅₀: 1.52 μM, MGC-803) |
Sulfonamide-Chalcone | Amide coupling, pyridine reflux | Antibacterial (DNA gyrase inhibition) |
Amino Acid-Conjugated | DCC-mediated esterification | Enhanced water solubility |
Amino acid conjugates are prepared by coupling the ester’s carboxyl group with N-Boc-protected amino acids (e.g., glycine, lysine) using DCC/DMAP, followed by deprotection. This imparts amphiphilicity, improving cellular uptake [9]. Sulfonamide hybrids leverage the imidazole nitrogen for linkage, as in N-(4-acetylphenyl)benzenesulfonamide derivatives, synthesized via sulfonyl chloride coupling in pyridine/methanol [8]. These exhibit dual antibacterial and antitumor functions by inhibiting dihydropteroate synthase [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1